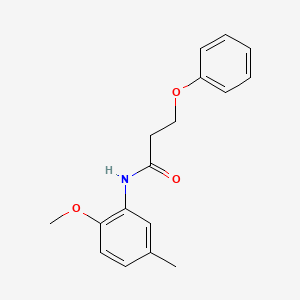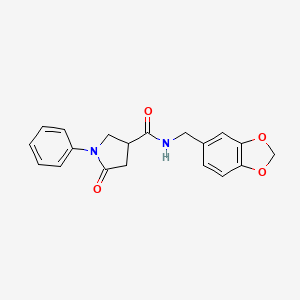![molecular formula C19H25ClN2O B4888286 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B4888286.png)
1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine
Übersicht
Beschreibung
1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has since been used in scientific research to investigate its potential therapeutic effects.
Wirkmechanismus
The exact mechanism of action of 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine is not fully understood. However, it is believed to act on the serotonergic system by binding to serotonin receptors in the brain. 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine has a high affinity for the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, anxiety, and appetite.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine has been shown to induce a range of biochemical and physiological effects. It has been reported to increase the release of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for investigating the serotonergic system. 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine is also relatively easy to synthesize and purify, which makes it accessible for researchers. However, one limitation of using 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine is its potential for off-target effects, as it may bind to other receptors in addition to serotonin receptors.
Zukünftige Richtungen
There are several future directions for the investigation of 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine. One area of interest is its potential use in the treatment of depression and anxiety disorders. 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine may also be useful in the development of new drugs that target the serotonergic system. Further research is needed to fully understand the mechanism of action of 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine and its potential therapeutic applications.
Conclusion:
In conclusion, 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine is a synthetic compound that has been used in scientific research to investigate its potential therapeutic effects. It acts on the serotonergic system by binding to serotonin receptors in the brain. 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine has been shown to induce a range of biochemical and physiological effects and may have potential therapeutic applications in the treatment of depression and anxiety disorders. Further research is needed to fully understand the mechanism of action of 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine and its potential uses.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine has been used in scientific research to investigate its potential therapeutic effects. It has been studied for its anti-inflammatory, analgesic, and anxiolytic properties. 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine has also been investigated for its potential use in the treatment of Parkinson's disease and depression.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-4-[3-(5-methylfuran-2-yl)butyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O/c1-15(19-7-6-16(2)23-19)8-9-21-10-12-22(13-11-21)18-5-3-4-17(20)14-18/h3-7,14-15H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALXXAYWFIHUAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)CCN2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-2,5-pyrrolidinedione](/img/structure/B4888209.png)

![4-({2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4888224.png)

![1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine](/img/structure/B4888249.png)
![ethyl 4-(2-chlorobenzyl)-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4888253.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(3-methoxypropyl)benzamide](/img/structure/B4888256.png)
![3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4888261.png)
![9-(4-fluorophenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4888267.png)
![2-ethoxy-4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4888275.png)
![N-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4888278.png)
![4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4888289.png)

